![molecular formula C9H8ClN5O2 B2842548 1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 318238-09-4](/img/structure/B2842548.png)
1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine
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Description
1-(6-Chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, also known as 6-Chloro-2-pyridin-4-yl-N-methyl-4-nitropyrrazole-5-amine or CP-4-NMP, is a synthetic compound with a wide range of potential applications in scientific research. It is an organic compound with a molecular formula of C7H7ClN4O2 and a molecular weight of 200.58 g/mol. CP-4-NMP has a melting point of 127-129°C and a boiling point of 393.2°C. This compound is a yellow crystalline solid and is soluble in water, ethanol, and ethyl acetate.
Scientific Research Applications
Synthesis and Characterization
Research has led to the development of novel compounds through domino reactions, where "1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine" might serve as a precursor or related compound in synthesizing highly functionalized pyrazolo[3,4-b]pyridines. These syntheses typically involve multiple bond formations in a single operation, highlighting the compound's utility in organic synthesis and the development of heterocyclic compounds with potential biological activities (Gunasekaran, Prasanna, & Perumal, 2014).
Bioactive Compound Development
Another area of research involves the exploration of pyrazole derivatives for their antitumor, antifungal, and antibacterial properties. These studies indicate that derivatives of "1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine" may hold pharmacophore sites responsible for significant biological activity against various diseases, demonstrating the chemical's potential as a scaffold in drug discovery (Titi et al., 2020).
Material Science Applications
Furthermore, the compound and its derivatives have been investigated for their potential in material science, particularly in the synthesis of energetic materials. Studies have shown that pyridine-based energetic derivatives, possibly related to "1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine", exhibit promising properties such as high detonation velocities and pressures, indicating their usefulness in developing high-performance energetic materials (Zhai et al., 2019).
properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-N-methyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O2/c1-11-9-6(15(16)17)5-12-14(9)8-4-2-3-7(10)13-8/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYMHMQSDGJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=NC(=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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